molecular formula C29H28ClNO10 B016712 Kibdelone C CAS No. 934464-79-6

Kibdelone C

Cat. No.: B016712
CAS No.: 934464-79-6
M. Wt: 586.0 g/mol
InChI Key: NEZGGHIIKFHZCZ-MZFXBISCSA-N
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Description

Kibdelone C is a polycyclic natural xanthone isolated from a soil actinomycete. It belongs to the family of hexacyclic tetrahydroxanthones, which are known for their highly oxygenated frameworks. This compound has garnered significant attention due to its potent anticancer properties, displaying nanomolar activity against various human tumor cell lines .

Preparation Methods

The synthesis of Kibdelone C involves a convergent approach. Key steps include:

Chemical Reactions Analysis

Kibdelone C undergoes various chemical reactions, including:

Scientific Research Applications

Kibdelone C has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex polycyclic structures and synthetic methodologies.

    Biology: Investigated for its interactions with cellular components and its effects on cellular pathways.

    Medicine: Explored for its potent anticancer properties, showing activity against leukemia and renal cell carcinoma.

Mechanism of Action

The exact mechanism of action of Kibdelone C is not fully understood. studies suggest that it disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization. This disruption leads to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Kibdelone C is unique among hexacyclic tetrahydroxanthones due to its specific structural features and potent biological activity. Similar compounds include:

Properties

IUPAC Name

(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGGHIIKFHZCZ-MZFXBISCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043886
Record name Kibdelone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934464-79-6
Record name (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934464-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kibdelone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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